molecular formula C18H12N4O5S2 B11518886 2-{5-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-isoindole-1,3(2H)-dione

2-{5-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11518886
M. Wt: 428.4 g/mol
InChI Key: SWMRTZAPWYACDA-UHFFFAOYSA-N
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Description

2-(5-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a unique combination of functional groups, including a methoxy-nitrophenyl group, a thiadiazole ring, and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps. One common route includes the initial formation of the 1,3,4-thiadiazole ring through the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides . This intermediate is then reacted with a methoxy-nitrophenyl derivative under specific conditions to introduce the methoxy-nitrophenyl group . The final step involves the cyclization to form the isoindole-dione structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

2-(5-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C18H12N4O5S2

Molecular Weight

428.4 g/mol

IUPAC Name

2-[5-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C18H12N4O5S2/c1-27-14-7-6-11(22(25)26)8-10(14)9-28-18-20-19-17(29-18)21-15(23)12-4-2-3-5-13(12)16(21)24/h2-8H,9H2,1H3

InChI Key

SWMRTZAPWYACDA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NN=C(S2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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